chemical structure and properties of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol
chemical structure and properties of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol
An In-depth Technical Guide to 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is a fluorinated organic compound with potential applications in pharmaceutical and materials science. The presence of a trifluoromethyl group, a common moiety in many modern pharmaceuticals, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, based on available data and predictive models.
Chemical Identity and Physicochemical Properties
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is identified by the CAS Number 306298-23-7.[2][3] Its molecular formula is C10H11F3O2, and it has a molecular weight of 220.19 g/mol .[2] While experimental physicochemical data is limited, computational predictions provide valuable insights into its characteristics.
Table 1: Physicochemical Properties of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol
| Property | Value | Source |
| Molecular Formula | C10H11F3O2 | |
| Molecular Weight | 220.19 g/mol | [2] |
| CAS Number | 306298-23-7 | [2][3] |
| Predicted Boiling Point | 241.1 ± 40.0 °C at 760 mmHg | (Data for a structural isomer) |
| Predicted LogP | 2.2063 | (Data for a structural isomer) |
| Predicted Hydrogen Bond Donor Count | 1 | (Data for a structural isomer) |
| Predicted Hydrogen Bond Acceptor Count | 2 | (Data for a structural isomer) |
| Predicted Rotatable Bond Count | 2 | (Data for a structural isomer) |
Synthesis and Manufacturing
A potential synthetic pathway would begin with the Friedel-Crafts acylation of trifluoromethylbenzene to produce 4-(trifluoromethyl)acetophenone. This intermediate would then be α-brominated, followed by nucleophilic substitution with sodium methoxide to yield 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-one. The final step would be the reduction of the ketone to the desired secondary alcohol.
Caption: A plausible synthetic workflow for 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol.
Experimental Protocol: A General Approach
The following is a generalized, step-by-step methodology for the synthesis of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol based on the reduction of the corresponding ketone.
Step 1: Synthesis of 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-one
-
To a solution of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one in anhydrous methanol, add a solution of sodium methoxide in methanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction to 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol
-
Dissolve the purified 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-one in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride, in small portions.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).
-
Carefully add water to quench the excess reducing agent, followed by dilute hydrochloric acid to adjust the pH.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield the final product.
-
Further purification can be achieved by recrystallization or column chromatography.
Structural Elucidation and Spectroscopic Analysis
The structure of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for this specific compound is not available, predictions can be made based on its structure and data from similar compounds.
Predicted ¹H NMR Spectrum:
-
Aromatic Protons: Two doublets in the aromatic region (approximately δ 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methine Proton (-CHOH): A multiplet (likely a doublet of doublets) around δ 4.5-5.0 ppm.
-
Methylene Protons (-OCH2-): Two diastereotopic protons that would likely appear as a multiplet or two separate signals around δ 3.4-3.8 ppm.
-
Methoxy Protons (-OCH3): A singlet at approximately δ 3.3 ppm.
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: Signals in the range of δ 125-145 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
Methine Carbon (-CHOH): A signal around δ 70-75 ppm.
-
Methylene Carbon (-OCH2-): A signal around δ 75-80 ppm.
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Methoxy Carbon (-OCH3): A signal around δ 59 ppm.
-
Trifluoromethyl Carbon (-CF3): A quartet around δ 124 ppm with a large C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Absorption Bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ (from the alcohol).
-
C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks below 3000 cm⁻¹.
-
C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
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C-O Stretch: Strong bands in the 1050-1250 cm⁻¹ region (for both the alcohol and the ether).
-
C-F Stretch: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule.
Caption: A predicted fragmentation pathway for 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol in EI-MS.
Predicted Fragmentation Pattern:
-
Molecular Ion Peak [M]⁺•: Expected at m/z 220.
-
Alpha-Cleavage: Loss of the •CH₂OCH₃ radical to give a fragment at m/z 175.
-
Loss of Methoxy Group: Loss of a •OCH₃ radical resulting in a fragment at m/z 189.
-
Tropylium Ion Formation: The fragment at m/z 145, corresponding to the trifluoromethylphenyl cation, could be a prominent peak.
Potential Applications and Pharmacological Relevance
The trifluoromethyl group is a key structural motif in many pharmaceuticals due to its ability to enhance metabolic stability and receptor binding affinity. While specific pharmacological data for 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is not available, its structural features suggest potential areas of interest for research and development.
Compounds containing the 1-(4-(trifluoromethyl)phenyl)ethanol scaffold have been investigated for a variety of biological activities. For instance, derivatives have been explored as potential therapeutic agents.[4][5] The introduction of a methoxy group at the 2-position could modulate the molecule's polarity and hydrogen bonding capabilities, potentially influencing its pharmacokinetic profile and target interactions.
Toxicological Profile
A comprehensive toxicological assessment of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol has not been reported. However, an initial evaluation can be made based on its structural components and data from related compounds. The trifluoromethylphenyl group is present in several approved drugs and is generally considered to have an acceptable safety profile within therapeutic dose ranges. The methoxyethanol moiety, however, warrants caution as some simple alkoxyethanols have been associated with toxicity.
In silico toxicological predictions can provide a preliminary assessment of potential hazards.[6][7][8][9][10] It is crucial for any further development of this compound to be accompanied by rigorous in vitro and in vivo toxicity studies.
Conclusion
2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is a fluorinated alcohol with potential for further investigation in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and expected analytical characteristics. While there is a clear need for more experimental data to fully characterize this compound, the information presented here serves as a valuable resource for researchers and scientists interested in exploring its potential. As with any novel chemical entity, appropriate safety precautions and thorough experimental validation are essential for any future work.
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